4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
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Overview
Description
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound characterized by its unique structure, which includes a five-membered imidazolidine ring, multiple hydrazide groups, and various functional groups.
Preparation Methods
The synthesis of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl isocyanate with alpha1-methyl-2,5-dioxoimidazolidine to form an intermediate, which is then reacted with propionohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide groups, where nucleophiles like amines or thiols replace the existing groups, forming new derivatives.
Scientific Research Applications
4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazide groups make it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) include:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to different chemical and physical properties.
Adipic acid dihydrazide: A simpler dihydrazide compound used in various industrial applications.
Sebacic dihydrazide: Another dihydrazide with a longer aliphatic chain, used in polymer chemistry.
The uniqueness of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
94231-33-1 |
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Molecular Formula |
C12H22N6O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[4-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C12H22N6O4/c1-3-8-11(21)18(6-7(2)10(20)16-14)12(22)17(8)5-4-9(19)15-13/h7-8H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
CSSCTUXZIKOGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origin of Product |
United States |
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